1-Chloropropan-2-amine
Overview
Description
1-Chloropropan-2-amine is an organic compound with the molecular formula C3H8ClN. It is a chlorinated amine, where a chlorine atom is attached to the second carbon of a propane chain, and an amine group is attached to the first carbon.
Preparation Methods
1-Chloropropan-2-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 1-chloropropane with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution process .
Industrial production methods may involve the chlorination of 2-propanamine, where chlorine gas is introduced to the amine in the presence of a catalyst. This method ensures a high yield of the desired product and is scalable for large-scale production.
Chemical Reactions Analysis
1-Chloropropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
1-Chloropropan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activity and is used in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.
Industry: It is employed in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Chloropropan-2-amine involves its interaction with various molecular targets. In biological systems, it can form imine derivatives with aldehydes and ketones, leading to the formation of Schiff bases. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water . The resulting imines can undergo further transformations, contributing to the compound’s biological activity.
Comparison with Similar Compounds
1-Chloropropan-2-amine can be compared with other chlorinated amines such as 2-chloro-1-propanamine and this compound hydrochloride. While these compounds share similar structural features, their reactivity and applications may differ. For instance, 2-chloro-1-propanamine has a chlorine atom attached to the first carbon, which can influence its chemical behavior and reactivity compared to this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these fields.
Properties
IUPAC Name |
1-chloropropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN/c1-3(5)2-4/h3H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNBQOGMGPCEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312805 | |
Record name | 2-Propanamine, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37143-56-9 | |
Record name | 2-Propanamine, 1-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37143-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanamine, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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